molecular formula C10H10F2O2 B13187804 2,2-Difluoro-3-(4-methylphenyl)propanoic acid

2,2-Difluoro-3-(4-methylphenyl)propanoic acid

Cat. No.: B13187804
M. Wt: 200.18 g/mol
InChI Key: DMXUZPVTMFXCLV-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms at the 2-position are replaced by fluorine atoms, and the 3-position is substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(4-methylphenyl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid backbone. One common method is the fluorination of 3-(4-methylphenyl)propanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives like ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Difluoro-3-(4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: A non-fluorinated analog with similar structural features but different chemical properties.

    3,3-Difluoro-2,2-dimethylpropanoic acid: Another fluorinated propanoic acid derivative with different substitution patterns.

Uniqueness

2,2-Difluoro-3-(4-methylphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a 4-methylphenyl group, which confer distinct chemical and biological properties. The fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its non-fluorinated analogs.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-7-2-4-8(5-3-7)6-10(11,12)9(13)14/h2-5H,6H2,1H3,(H,13,14)

InChI Key

DMXUZPVTMFXCLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)(F)F

Origin of Product

United States

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